molecular formula C18H16N2O2 B3965785 1-(2-Methoxyphenyl)-5-oxo-2-phenylpyrrolidine-2-carbonitrile

1-(2-Methoxyphenyl)-5-oxo-2-phenylpyrrolidine-2-carbonitrile

Cat. No.: B3965785
M. Wt: 292.3 g/mol
InChI Key: ZWORACSTNRJOBB-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-5-oxo-2-phenylpyrrolidine-2-carbonitrile is a complex organic compound with a unique structure that includes a methoxyphenyl group, a phenyl group, and a pyrrolidine ring with a nitrile and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyphenyl)-5-oxo-2-phenylpyrrolidine-2-carbonitrile typically involves multi-step organic reactions. One common method starts with the reaction of 2-methoxybenzaldehyde with phenylacetonitrile in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with a suitable reagent to form the pyrrolidine ring, followed by oxidation to introduce the ketone group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The final product is often purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)-5-oxo-2-phenylpyrrolidine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Methoxyphenyl)-5-oxo-2-phenylpyrrolidine-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-5-oxo-2-phenylpyrrolidine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyphenyl)piperazine: Shares the methoxyphenyl group but has a piperazine ring instead of a pyrrolidine ring.

    2-Methoxyphenyl chloroformate: Contains the methoxyphenyl group and is used in different chemical reactions.

    2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole: Another compound with a methoxyphenyl group but with an oxadiazole ring.

Uniqueness

1-(2-Methoxyphenyl)-5-oxo-2-phenylpyrrolidine-2-carbonitrile is unique due to its combination of functional groups and ring structures, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(2-methoxyphenyl)-5-oxo-2-phenylpyrrolidine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-22-16-10-6-5-9-15(16)20-17(21)11-12-18(20,13-19)14-7-3-2-4-8-14/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWORACSTNRJOBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)CCC2(C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Methoxyphenyl)-5-oxo-2-phenylpyrrolidine-2-carbonitrile
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1-(2-Methoxyphenyl)-5-oxo-2-phenylpyrrolidine-2-carbonitrile
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1-(2-Methoxyphenyl)-5-oxo-2-phenylpyrrolidine-2-carbonitrile
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1-(2-Methoxyphenyl)-5-oxo-2-phenylpyrrolidine-2-carbonitrile
Reactant of Route 6
1-(2-Methoxyphenyl)-5-oxo-2-phenylpyrrolidine-2-carbonitrile

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